molecular formula C17H21F3N2O2 B2977523 1-(3-phenylpropanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide CAS No. 1206995-07-4

1-(3-phenylpropanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

Cat. No. B2977523
CAS RN: 1206995-07-4
M. Wt: 342.362
InChI Key: GETDCZBKIRHGOU-UHFFFAOYSA-N
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Description

1-(3-phenylpropanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide, also known as TPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Scientific Research Applications

Discovery and Optimization of Inhibitors

A study focused on the discovery of piperidine-4-carboxamide derivatives as inhibitors of soluble epoxide hydrolase, highlighting the importance of the triazine heterocycle for potency and selectivity. Phenyl group substitution was crucial for reducing clearance and improving oral exposure, suggesting the potential for these compounds in disease model investigations (R. Thalji et al., 2013).

Practical Synthesis of Regulatory Molecules

Another study developed a more practical synthesis method for a compound as an upregulator of the LDL receptor, indicating its utility in cholesterol management (Tatsuya Ito et al., 2002).

Anti-acetylcholinesterase Activity

Piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase activity, with some compounds showing potent inhibitory effects. This research opens avenues for developing new treatments for conditions like Alzheimer's disease (H. Sugimoto et al., 1990).

Opioid Receptor Activity

Investigations into the synthesis, biological activities, and opioid receptor binding characteristics of certain piperidine derivatives revealed their potential as highly potent analgesics with significant selectivity for opioid mu receptors (G. Brine et al., 1995).

Antimicrobial Agents

The synthesis and evaluation of 1,4-disubstituted 1,2,3-triazole derivatives as possible antimicrobial agents demonstrated moderate to good activities against various bacterial and fungal strains, underscoring the role of piperidine derivatives in developing new antimicrobial therapies (Rahul P. Jadhav et al., 2017).

properties

IUPAC Name

1-(3-phenylpropanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N2O2/c18-17(19,20)12-21-16(24)14-8-10-22(11-9-14)15(23)7-6-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETDCZBKIRHGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC(F)(F)F)C(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-phenylpropanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

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